Home > Products > Building Blocks P17694 > 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one
2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one - 217461-89-7

2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one

Catalog Number: EVT-434195
CAS Number: 217461-89-7
Molecular Formula: C17H17ClN2O
Molecular Weight: 300.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

The compound is classified as a quinazolinone derivative and is primarily utilized in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and other diseases.

Synthesis Analysis

The synthesis of 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one generally involves several key steps:

  1. Formation of the Quinazolinone Core:
    • The initial step often involves cyclization reactions of anthranilic acid derivatives with formamide or its derivatives. This process typically requires heating under specific conditions to facilitate the formation of the quinazolinone structure .
  2. Chloromethylation:
    • The introduction of the chloromethyl group can be achieved through chloromethylation reactions, commonly using formaldehyde and hydrochloric acid. This step is crucial as it adds the reactive chloromethyl group necessary for subsequent reactions.
  3. Substitution Reactions:
    • The 4-methylphenyl group can be introduced via nucleophilic substitution reactions involving appropriate aryl halides and nucleophiles. This step may involve various conditions depending on the reactivity of the starting materials used .

Technical Parameters

  • Temperature Control: Maintaining specific temperatures during synthesis is critical for optimizing yields.
  • Reaction Time: Each step may require different durations to ensure complete conversion.
  • Purification Techniques: Techniques such as recrystallization or chromatography are often employed to isolate and purify the final product.
Molecular Structure Analysis

The molecular structure of 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one can be described as follows:

  • Core Structure: The compound features a fused bicyclic structure characteristic of quinazolinones.
  • Functional Groups:
    • A chloromethyl group at the 2-position enhances reactivity.
    • A methyl group also at the 2-position contributes to steric effects.
    • A 4-methylphenyl group at the 3-position provides hydrophobic character and may influence biological activity.

Structural Data

  • SMILES Representation: O=C1C2=CC=CC=C2N=C(CCl)N1C3=C(C)C=CC=C3
  • InChI Key: InChI=1S/C16H15ClN2O/c1-11-6-2-5-9-14(11)19-15(10-17)18-13-8-4-3-7-12(13)16(19)20/h2-9H,10H2,1H3.
Chemical Reactions Analysis

The compound can participate in various chemical reactions:

  1. Oxidation Reactions:
    • These reactions can introduce additional functional groups or modify existing ones, enhancing its utility in synthetic applications.
  2. Reduction Reactions:
    • Reduction processes can be utilized to alter functional groups or reduce double bonds within the structure.
  3. Nucleophilic Substitution Reactions:
    • The chloromethyl group can undergo nucleophilic substitution, leading to diverse derivatives that may exhibit different biological properties .
Mechanism of Action

The mechanism of action for 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors:

  • Enzyme Inhibition: The compound may inhibit enzymes that are crucial in cancer cell proliferation pathways, thereby exhibiting potential anticancer properties.
  • Receptor Modulation: It may also modulate receptors involved in inflammatory responses, contributing to its therapeutic profile against inflammatory diseases .
Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one include:

PropertyValue
Molecular Weight284.75 g/mol
Melting PointApproximately 250 °C
SolubilitySoluble in DMSO, DMF, Ethanol
AppearanceWhite solid

These properties are essential for understanding its behavior in various chemical environments and potential applications in drug formulation .

Applications

The scientific applications of 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one are diverse:

  1. Medicinal Chemistry:
    • It serves as a scaffold for developing new drugs targeting cancer, inflammation, and infectious diseases due to its ability to interact with biological targets effectively .
  2. Biological Studies:
    • The compound is utilized as a probe in biological studies aimed at elucidating mechanisms of action related to quinazolinone derivatives.
  3. Chemical Synthesis:
    • It acts as an intermediate in synthesizing more complex molecules with potential therapeutic applications.
  4. Industrial Applications:
    • Potential uses include development in new materials with specific properties such as polymers and coatings .
Introduction to 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one in Medicinal Chemistry

Historical Context and Discovery of Quinazolinone Derivatives

Quinazolinone derivatives represent a historically significant class of nitrogen-containing heterocycles in medicinal chemistry. The quinazolinone core was first identified in 1869 when Griess synthesized 2-cyano-3,4-dihydro-4-oxoquinazoline, marking the initial exploration of this scaffold [5]. The term "quinazoline" was formally proposed by Weddige in 1887 to describe the bicyclic system formed by fusion of benzene and pyrimidine rings [8]. Historically, these compounds gained medicinal relevance following the isolation of the quinazolinone alkaloid febrifugine from Dichroa febrifuga (a traditional Chinese herb) in the 1950s, which demonstrated potent antimalarial properties [5]. This discovery catalyzed systematic investigations into the bioactivity of synthetic quinazolinones.

The structural evolution of quinazolinones accelerated through the 20th century, with over 300,000 quinazoline-containing compounds now documented in scientific databases . By 1960, more than 200 naturally occurring quinazolinone alkaloids had been characterized, establishing this scaffold as a privileged structure in drug discovery. The specific compound 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one represents a modern synthetic derivative within this lineage, incorporating strategic halogen and alkyl substitutions to optimize pharmacological properties. Its development exemplifies rational drug design approaches applied to this historical scaffold to address emerging therapeutic challenges, particularly antibiotic resistance and targeted cancer therapy [3].

Table 1: Historical Milestones in Quinazolinone Development

YearMilestoneSignificance
1869Synthesis of first quinazolinone derivative (Griess)Established core synthetic accessibility
1887Term "quinazoline" coined (Weddige)Formal chemical classification
1950sIsolation of febrifugine from Dichroa febrifugaValidated natural biological activity (antimalarial)
1960sIdentification of >200 natural quinazolinone alkaloidsConfirmed scaffold prevalence in nature
2000sDevelopment of halogenated derivatives (e.g., chloromethyl substitutions)Enabled targeted drug design for kinase inhibition

Structural Classification and Core Pharmacophore Identification

Quinazolinones exist as tautomeric structures classified based on keto-group positioning: 2(1H)-quinazolinones, 4(3H)-quinazolinones, and quinazoline-2,4(1H,3H)-diones [5] [8]. The compound 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one belongs to the 4(3H)-quinazolinone subclass, characterized by a carbonyl at position 4 and a double bond between N3-C4. This classification confers specific electronic properties essential for bioactivity. The core pharmacophore consists of:

  • Bicyclic framework: Planar benzo[pyrimidin-4-one system enabling DNA intercalation and protein binding [3] [6]
  • Chloromethyl group at C2: Electrophilic center facilitating nucleophilic substitution (e.g., with biological thiols) and covalent bonding [4] [7]
  • 2-Methyl group: Steric modulator influencing ring conformation and binding pocket accommodation [6]
  • 3-(4-Methylphenyl) moiety: Hydrophobic domain enhancing membrane permeability and receptor affinity [3] [10]

Table 2: Functional Group Contributions to Bioactivity

Structural ElementRole in PharmacophoreBiological Consequence
4(3H)-quinazolinone coreHydrogen-bond acceptor (C4=O); π-π stacking capabilityDNA intercalation; kinase ATP-site binding
C2-(Chloromethyl)Electrophilic center; covalent modifierIrreversible enzyme inhibition; enhanced antibacterial effects
C2-MethylSteric hindrance modulatorImproved metabolic stability; selectivity optimization
N3-(4-Methylphenyl)Hydrophobic domain; π-system extensionEnhanced cellular uptake; hydrophobic pocket engagement in targets

Quantum mechanical analyses reveal that the chloromethyl group significantly increases electrophilicity at C2 (partial charge δ+ = 0.32), facilitating covalent interactions with cysteine residues in enzymatic targets like tyrosine kinases [7]. The 4-methylphenyl group adopts a near-perpendicular orientation (85° dihedral angle) relative to the quinazolinone plane, optimizing hydrophobic contacts without disrupting core planarity essential for intercalation [6] [10]. This precise stereoelectronic configuration underpins the molecule's targeted bioactivity profile.

Role of Substituted Quinazolinones in Targeted Drug Design

The strategic substitution pattern of 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one enables precise molecular targeting critical in modern drug design. Its chloromethyl group facilitates irreversible inhibition through covalent bond formation with nucleophilic residues in enzymatic binding sites. This mechanism is particularly valuable for targeting:

  • Tyrosine Kinases: The compound and analogs demonstrate sub-micromolar inhibition of EGFR (IC₅₀ = 0.20 ± 0.02 μM) and HER2 (IC₅₀ = 0.14 ± 0.03 μM) by forming covalent bonds with Cys797 in EGFR's ATP-binding pocket, as confirmed through molecular docking studies [7] [10]. This irreversible inhibition overcomes resistance mutations seen with reversible inhibitors like gefitinib.
  • PARP Enzymes: Molecular dynamics simulations indicate the chloromethyl group alkylates cysteine residues in PARP10's catalytic domain (binding energy = -9.8 kcal/mol), disrupting ADP-ribosyl transfer activity crucial for DNA repair in cancer cells [9].
  • Microtubule Dynamics: The 4-methylphenyl moiety enables hydrophobic interactions with β-tubulin's colchicine binding site (Kd = 2.3 μM), inhibiting polymerization in cancer cells [8].

Table 3: Targeted Biological Activities of Quinazolinone Derivatives

Target ClassSpecific TargetActivity (IC₅₀/Kd)Mechanistic Insight
Receptor Tyrosine KinasesEGFR0.20 - 0.84 μMCovalent Cys797 modification; ATP-competitive inhibition
Receptor Tyrosine KinasesHER20.14 - 0.49 μMAllosteric disruption of dimerization; ATP-site binding
DNA Repair EnzymesPARP103.00 - 40.35 μMCysteine alkylation disrupting NAD+ binding
Cytoskeletal Proteinsβ-Tubulin2.3 μM (Kd)Hydrophobic pocket engagement near colchicine site
Transcriptional RegulatorsNF-κB16.30 - 41.47 μMInhibition of p50-DNA binding; reduced inflammatory cytokine production

Structurally related analogs incorporating this pharmacophore show enhanced anticancer activity against MCF-7 (breast) and HCT-116 (colon) cell lines, with IC₅₀ values 4-87 times lower than control drug lapatinib [7] [9]. The molecule's synthetic accessibility further supports its drug design utility: it can be prepared in three steps from isatoic anhydride via anthranilamide intermediates with an overall yield of 73-96% [9]. Recent advances employ copper-catalyzed cyclization under green conditions (water/t-BuOH, room temperature), aligning with sustainable medicinal chemistry principles [8] [9].

The structural versatility allows combinatorial development of hybrid molecules. For instance, conjugating this quinazolinone with quinolones via N3 linkage enhances NF-κB inhibition (86% suppression at 10 μM), demonstrating synergistic effects from pharmacophore fusion [10]. Such innovations highlight the compound's role as a multifaceted scaffold in addressing therapeutic challenges like kinase-mediated resistance and transcriptional dysregulation in oncology.

Properties

CAS Number

217461-89-7

Product Name

2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one

IUPAC Name

2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

InChI

InChI=1S/C17H17ClN2O/c1-12-7-9-13(10-8-12)20-16(21)14-5-3-4-6-15(14)19-17(20,2)11-18/h3-10,19H,11H2,1-2H3

InChI Key

ZHWSMZIPTHEVFQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2(C)CCl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2(C)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.